molecular formula C20H12F3N5O4 B2918729 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-74-7

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2918729
CAS No.: 898422-74-7
M. Wt: 443.342
InChI Key: LFJGYSOPGQVJOP-UHFFFAOYSA-N
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Description

The compound “9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. Unfortunately, I was unable to find a direct description of this specific compound in the available literature .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography. Unfortunately, the specific molecular structure for the requested compound is not available in the current literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these specific details for the requested compound are not available in the current literature .

Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

A study by Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis and characterization of compounds with structures related to the queried compound, focusing on their antimicrobial evaluation and molecular docking studies. These compounds demonstrated potential in antimicrobial applications, indicating a broader research interest in purine derivatives for combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Enzyme Inhibition for Therapeutic Applications

Another significant application area is enzyme inhibition, where derivatives of the compound have been evaluated for their potential to inhibit specific enzymes. For instance, Shah, Schaeffer, and Murray (1965) synthesized a series of 6-substituted purines, evaluating them as inhibitors of adenosine deaminase, an enzyme relevant in various therapeutic contexts, particularly for conditions such as cancer and autoimmune diseases (Shah, Schaeffer, & Murray, 1965).

Antimycobacterial Activity

The research on purine derivatives also extends to antimycobacterial activity. A study by Bakkestuen, Gundersen, and Utenova (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, screening them for activity against Mycobacterium tuberculosis. This work underscores the potential of such compounds in developing new antituberculosis drugs, with certain derivatives showing high activity and low toxicity (Bakkestuen, Gundersen, & Utenova, 2005).

Plant Growth Regulation

Moreover, purine derivatives have been explored for their potential in agriculture, particularly in plant growth regulation. El-Bayouki, Basyouni, and Tohamy (2013) synthesized new purine derivatives and evaluated their effects on wheat plant growth, indicating the versatility of these compounds beyond medicinal applications (El-Bayouki, Basyouni, & Tohamy, 2013).

Novel Anticonvulsant Agents

Finally, purine derivatives are being investigated for their potential as anticonvulsant agents. Kelley et al. (1988) synthesized and tested several 9-alkyl-6-substituted-purines for anticonvulsant activity, identifying compounds with potent activity against seizures. This research highlights the therapeutic potential of purine derivatives in neurological conditions (Kelley et al., 1988).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Unfortunately, specific safety and hazard information for the requested compound is not available in the current literature .

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N5O4/c21-20(22,23)10-3-1-2-9(6-10)17-25-14(16(24)29)15-18(27-17)28(19(30)26-15)11-4-5-12-13(7-11)32-8-31-12/h1-7H,8H2,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJGYSOPGQVJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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